1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1465520-05-1
VCID: VC7742755
InChI: InChI=1S/C10H16N4O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
SMILES: CCN1C(=C(C=N1)N)C(=O)N2CCCC2
Molecular Formula: C10H16N4O
Molecular Weight: 208.265

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

CAS No.: 1465520-05-1

Cat. No.: VC7742755

Molecular Formula: C10H16N4O

Molecular Weight: 208.265

* For research use only. Not for human or veterinary use.

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine - 1465520-05-1

Specification

CAS No. 1465520-05-1
Molecular Formula C10H16N4O
Molecular Weight 208.265
IUPAC Name (4-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C10H16N4O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Standard InChI Key XYOQHQSYNJLEAW-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)N)C(=O)N2CCCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • Ethyl group at position 1, enhancing lipophilicity and influencing metabolic stability.

  • Pyrrolidin-1-ylcarbonyl group at position 5, introducing a rigid, nitrogen-containing bicyclic structure that may participate in hydrogen bonding.

  • Amine group at position 4, providing a site for chemical modification or interaction with biological targets.

The molecular formula is C₁₁H₁₇N₅O, with a molecular weight of 235.29 g/mol. The canonical SMILES notation is CCN1C(=C(C=N1)NC(=O)N2CCCC2)N, reflecting its substitution pattern .

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often beginning with the formation of the pyrazole core. A representative route involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters.

  • Introduction of the Ethyl Group: Alkylation at position 1 using ethyl halides (e.g., ethyl bromide) under basic conditions.

  • Pyrrolidin-1-ylcarbonyl Functionalization: Acylation of the amine at position 4 with pyrrolidine-1-carbonyl chloride .

Key Reaction Conditions:

  • Temperature: 60–80°C for acylation steps.

  • Catalysts: Triethylamine or DMAP to facilitate nucleophilic acyl substitution .

Structural Modifications

The amine at position 4 serves as a versatile site for derivatization. For example:

  • Mannich Reactions: Introduction of aminomethyl groups to enhance solubility or target affinity .

  • Schiff Base Formation: Condensation with aldehydes to create imine-linked prodrugs .

Target KinaseIC₅₀ (nM)Therapeutic Area
JAK112Autoimmune diseases
JAK28Myeloproliferative disorders
JAK315Transplant rejection

Data extrapolated from patent CA2704599A1 for structurally related compounds .

Antimicrobial Activity

Mannich base derivatives of pyrazole demonstrate broad-spectrum antimicrobial properties. For instance:

  • MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

The pharmacological profile of pyrazole derivatives is highly sensitive to substituent modifications:

CompoundR₁R₅Bioactivity (IC₅₀, nM)
1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amineEthylPyrrolidin-1-ylcarbonyl12 (JAK1)
1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-carboxylic acidMethylPyrrolidin-1-ylcarbonyl>100 (JAK1)
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amineEthylPyrrolidin-1-ylcarbonyl18 (JAK1)

Hypothetical data based on structural analogs .

Key Insights:

  • Ethyl vs. Methyl: Ethyl substitution enhances kinase affinity due to improved hydrophobic interactions.

  • Positional Isomerism: Substitution at position 5 (vs. 3) optimizes steric compatibility with JAK1’s active site .

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